molecular formula C17H17N7O8S4 B587357 デルタ2-セフォテタン CAS No. 1332499-75-8

デルタ2-セフォテタン

カタログ番号: B587357
CAS番号: 1332499-75-8
分子量: 575.604
InChIキー: DBSPFHNCVUTGLP-IGTHYWETSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Delta2-Cefotetan is a derivative of cefotetan, a semisynthetic cephamycin antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against anaerobic bacteria. Delta2-Cefotetan is used primarily in pharmaceutical research and development as a reference standard for analytical testing .

科学的研究の応用

Delta2-Cefotetan is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reference standard for analytical methods such as high-performance liquid chromatography and mass spectrometry.

    Biology: Studying the interactions of antibiotics with bacterial enzymes and cell walls.

    Medicine: Researching the efficacy and resistance mechanisms of cephalosporin antibiotics.

    Industry: Quality control and validation of pharmaceutical products.

作用機序

Target of Action

Delta2-Cefotetan, also known as Cefotetan, is a semisynthetic cephamycin antibiotic . Its primary targets are the bacterial penicillin-binding proteins (PBPs), which play a crucial role in cell wall biosynthesis . By binding to these proteins, Cefotetan inhibits the synthesis of the bacterial cell wall, leading to the death of the bacteria .

Mode of Action

Cefotetan’s bactericidal action results from the inhibition of cell wall synthesis . It binds to and inhibits the bacterial PBPs, which are essential for cell wall biosynthesis . This interaction disrupts the formation of the bacterial cell wall, leading to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by Cefotetan is the bacterial cell wall synthesis pathway . By inhibiting the PBPs, Cefotetan prevents the cross-linking of peptidoglycan chains, a critical step in cell wall construction . This disruption in the cell wall synthesis pathway leads to a weakened cell wall, cell lysis, and ultimately, bacterial death .

Pharmacokinetics

Cefotetan can be administered intravenously or intramuscularly . The volume of distribution is between 8 and 13L, similar to other cephalosporins . The drug exhibits almost linear pharmacokinetics, with mean peak plasma concentrations being almost linearly related to the dose . The total body clearance is 1.8 to 2.9 L/h, with renal clearance accounting for about 64 to 84% of a dose . Approximately 75% of a dose is excreted in the urine within 24 hours . The plasma elimination half-life is between 3 and 4 hours after intravenous and intramuscular doses .

Result of Action

The primary result of Cefotetan’s action is the death of the bacteria. By inhibiting cell wall synthesis, Cefotetan causes cell lysis and death . This makes it effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative microorganisms .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of delta2-Cefotetan involves several steps, starting from the core cephalosporin structureThe reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods

Industrial production of delta2-Cefotetan follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography. The use of high-quality reagents and stringent quality control measures ensures the consistency and reliability of the final product .

化学反応の分析

Types of Reactions

Delta2-Cefotetan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

類似化合物との比較

Delta2-Cefotetan is similar to other cephamycin antibiotics but has unique features that set it apart:

Delta2-Cefotetan’s unique structure, particularly the presence of the tetrazole ring, contributes to its distinct chemical and biological properties .

生物活性

Delta2-Cefotetan is a semisynthetic cephamycin antibiotic derived from the natural product cephamycin C. It exhibits a broad spectrum of antibacterial activity, particularly against Gram-negative and anaerobic bacteria. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and case studies demonstrating its effectiveness in various infections.

Cefotetan exerts its bactericidal effect primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for cell wall biosynthesis. This action leads to cell lysis and death of susceptible bacteria. The drug is particularly effective against a variety of microorganisms, including:

  • Gram-negative bacteria : Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae)
  • Gram-positive bacteria : Streptococcus pneumoniae
  • Anaerobic bacteria : Bacteroides fragilis

Cefotetan is notably resistant to many beta-lactamases, enhancing its clinical utility against resistant strains .

Pharmacokinetics

The pharmacokinetic profile of cefotetan indicates significant clinical implications:

ParameterValue
Volume of Distribution 10.3 L (healthy adults)
Protein Binding 88%
Half-Life Approximately 3.5 hours
Clearance 1.8 L/h (healthy adults)
Excretion 51-81% unchanged in urine

Cefotetan achieves high concentrations in urine, making it particularly effective for urinary tract infections .

Clinical Efficacy

Cefotetan has been demonstrated to be effective in treating various infections, including:

  • Intra-abdominal infections
  • Obstetric and gynecological infections
  • Postoperative wound infections
  • Complicated urinary tract infections

A study comparing cefotetan with cefazolin plus metronidazole for perioperative prophylaxis showed that cefotetan had a higher rate of surgical site infections (14% vs. 8.2%), although the difference was not statistically significant (p = 0.19). This suggests that while cefotetan is effective, its use may require careful consideration in surgical settings .

Case Studies

  • Intra-abdominal Infections : In a cohort study involving patients with complicated intra-abdominal infections, cefotetan demonstrated a satisfactory clinical response in over 90% of cases, particularly in polymicrobial infections where anaerobes were present .
  • Pediatric Efficacy : Another study noted that cefotetan was effective in treating acute otorhinolaryngological infections in children, achieving good results compared to other antibiotics .
  • Surgical Prophylaxis : A retrospective analysis at Johns Hopkins Hospital highlighted adherence to guidelines for antibiotic prophylaxis during abdominal surgeries, indicating that cefotetan was initially preferred but later replaced due to shortages. The analysis found that adherence rates dropped significantly when switching to cefazolin plus metronidazole .

Adverse Effects and Considerations

While cefotetan is generally well-tolerated, some adverse effects have been reported:

  • Hypoprothrombinemia leading to bleeding complications
  • Allergic reactions similar to those seen with other beta-lactams
  • Gastrointestinal disturbances

Monitoring is advised for patients receiving cefotetan, especially those with renal impairment or those on anticoagulants .

特性

IUPAC Name

(6R,7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O8S4/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28/h3,7,13,15H,4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30)/t7?,13?,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSPFHNCVUTGLP-IGTHYWETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=CS[C@@H]3[C@@](C(=O)N3C2C(=O)O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718730
Record name (6R,7S)-7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332499-75-8
Record name (6R,7S)-7-{[4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。